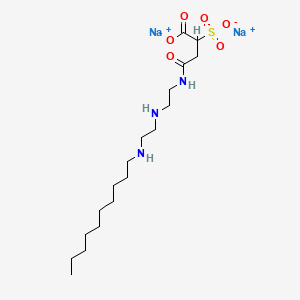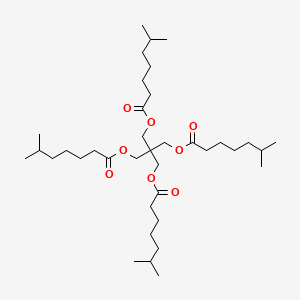
Pentaerythritol, tetraisooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentaerythritol, tetraisooctanoate is an organic compound that belongs to the class of pentaerythritol esters. It is derived from pentaerythritol and isooctanoic acid. This compound is known for its excellent lubricating properties, making it a valuable ingredient in various industrial applications, including lubricants, cosmetics, and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pentaerythritol, tetraisooctanoate is synthesized through the esterification of pentaerythritol with isooctanoic acid. The reaction typically involves heating pentaerythritol and isooctanoic acid in the presence of a catalyst, such as sulfuric acid or toluenesulfonic acid. The reaction is carried out at elevated temperatures, usually between 100-150°C, to facilitate the esterification process. The water produced during the reaction is removed through azeotropic distillation to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, pentaerythritol and isooctanoic acid, are mixed in reactors equipped with heating and stirring mechanisms. Catalysts are added to accelerate the reaction, and the mixture is heated to the desired temperature. The reaction is monitored, and the product is purified through distillation and filtration to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Pentaerythritol, tetraisooctanoate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of pentaerythritol and isooctanoic acid. Additionally, it can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Esterification: Pentaerythritol and isooctanoic acid in the presence of sulfuric acid or toluenesulfonic acid as catalysts.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Pentaerythritol and isooctanoic acid.
Oxidation: Oxidized derivatives of pentaerythritol and isooctanoic acid.
Applications De Recherche Scientifique
Pentaerythritol, tetraisooctanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a lubricant and plasticizer in the synthesis of polymers and resins.
Biology: Employed in the formulation of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in controlled-release formulations and as a component in topical medications.
Industry: Utilized in the production of high-performance lubricants, coatings, and cosmetics due to its excellent stability and lubricating properties
Mécanisme D'action
The mechanism of action of pentaerythritol, tetraisooctanoate is primarily related to its physical and chemical properties. As a lubricant, it forms a protective film on surfaces, reducing friction and wear. In biological applications, it acts as a carrier for active pharmaceutical ingredients, facilitating their controlled release and enhancing their bioavailability. The molecular targets and pathways involved depend on the specific application and the interacting molecules .
Comparaison Avec Des Composés Similaires
Pentaerythritol tetranitrate: An explosive compound with different applications.
Pentaerythritol tetraisostearate: Used in cosmetics for its emollient properties.
Neopentyl glycol diheptanoate: Another ester used in lubricants and coatings.
Uniqueness: Pentaerythritol, tetraisooctanoate is unique due to its combination of high molecular weight and branched structure, which imparts excellent lubricating properties and thermal stability. This makes it particularly suitable for high-performance applications where other esters may not perform as well .
Propriétés
Numéro CAS |
28880-17-3 |
|---|---|
Formule moléculaire |
C37H68O8 |
Poids moléculaire |
640.9 g/mol |
Nom IUPAC |
[3-(6-methylheptanoyloxy)-2,2-bis(6-methylheptanoyloxymethyl)propyl] 6-methylheptanoate |
InChI |
InChI=1S/C37H68O8/c1-29(2)17-9-13-21-33(38)42-25-37(26-43-34(39)22-14-10-18-30(3)4,27-44-35(40)23-15-11-19-31(5)6)28-45-36(41)24-16-12-20-32(7)8/h29-32H,9-28H2,1-8H3 |
Clé InChI |
DZNXEEXXLNHHJG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCC(=O)OCC(COC(=O)CCCCC(C)C)(COC(=O)CCCCC(C)C)COC(=O)CCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



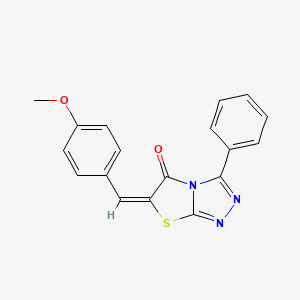
![4-[(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B12745154.png)
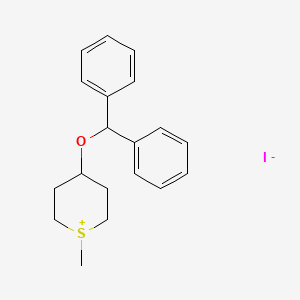

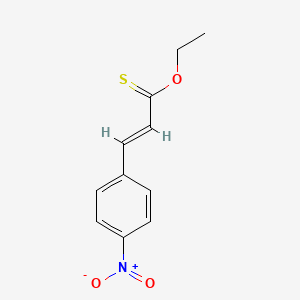


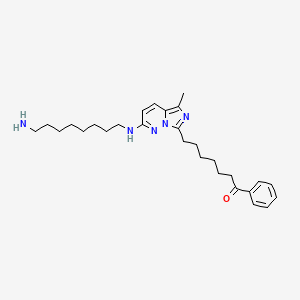
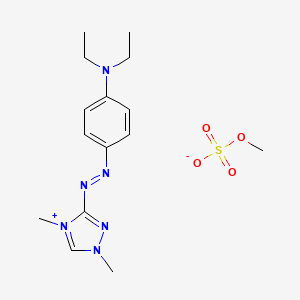
![2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12745207.png)

